Mass Spectrometric Distinction: +5 Da Mass Shift Enables Specific Quantification in Complex Biological Matrices
Indobufen-d5 provides a distinct mass shift of +5 Da relative to unlabeled Indobufen (m/z 295.33 → 300.36), enabling unequivocal MS detection and quantification without isotopic interference . This mass differential is superior to alternative non-isotopic internal standards, such as racemic flurbiprofen, which exhibit different chromatographic retention times and ionization efficiencies, leading to variable correction of matrix effects .
| Evidence Dimension | Molecular Weight for MS Distinction |
|---|---|
| Target Compound Data | 300.36 g/mol (C18H12D5NO3) with +5 Da shift |
| Comparator Or Baseline | Unlabeled Indobufen: 295.33 g/mol (C18H17NO3) |
| Quantified Difference | +5.03 Da (1.7% mass increase) |
| Conditions | High-resolution mass spectrometry (HRMS) and triple quadrupole LC-MS/MS |
Why This Matters
The +5 Da mass shift ensures baseline separation of the internal standard from the analyte in MS detection, eliminating cross-talk and enabling precise quantification at low concentrations.
- [1] Główka, F.K. (2000). LC procedure with SPE for quantification of indobufen enantiomers: pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 22(2), 299-305. View Source
